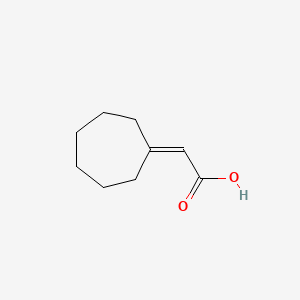

2-cycloheptylideneacetic Acid

Description

Contextualization within Modern Organic Chemistry

In modern organic chemistry, 2-cycloheptylideneacetic acid serves primarily as a versatile building block. Its structure is a derivative of acetic acid, with a cycloheptylidene group attached to the alpha-carbon. lookchem.com The utility of such structures is prominent in medicinal chemistry and materials science, where the introduction of cycloalkyl groups can enhance the metabolic stability and bioavailability of molecules. nih.gov The seven-membered ring of this compound is particularly notable because, unlike smaller, more strained rings like cyclopropane, larger rings are not planar and can adopt various three-dimensional conformations. msu.edu

The compound's value is demonstrated in its application as a precursor in the synthesis of more complex molecules. For instance, it has been used as a starting material for creating novel derivatives of shikonin (B1681659), a natural product investigated for its pharmacological properties. nih.govmdpi.com A highly significant and recent application lies in the field of gene therapy. Research published in 2024 detailed the use of 2-cycloheptylacetic acid, a closely related saturated analog, in the synthesis of specialized ionizable lipids. nih.gov These lipids are crucial components of lipid nanoparticles (LNPs) designed to deliver CRISPR/Cas9 ribonucleoproteins for in vivo gene editing, highlighting the role of such cycloalkyl structures in the development of advanced therapeutic delivery systems. nih.gov

Historical Perspectives on Related Cycloalkenyl Acetic Acids

While intensive research focusing solely on this compound is a relatively modern development, the study of related cycloalkenyl and cycloalkyl acetic acids has a longer history. Early 20th-century chemical literature includes references to related structures, such as α-cyano-cycloheptylideneacetic acid, which was documented in the 1924 Journal of the Chemical Society Transactions. archive.org Broader research into various cycloalkyl alkyl acetic acids was also underway, as evidenced by a 1927 study on their activity against B. leprae. acs.org

By the mid-20th century, fundamental characterization of these compounds was established. A 1957 paper in The Journal of Organic Chemistry included "Cycloheptylideneacetic" acid in a table of ultraviolet absorption maxima, indicating its synthesis and spectroscopic analysis had been performed. dss.go.th Comparative studies on the reactivity of different ring sizes have also provided valuable context. Research on the kinetics of the reaction between diazodiphenylmethane (B31153) and various cycloalkenylacetic acids, including cyclopent-1-enylacetic acid and cyclohept-1-enylacetic acid, found that acids with seven-membered rings exhibited slightly lower reaction rates compared to those with five or six-membered rings. researchgate.net This was attributed to the absence of ring strain in the larger seven-membered ring system. researchgate.net

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound and its derivatives is characterized by its application in the synthesis of functional molecules for biomedical purposes. A primary area of investigation involves its use as a synthetic intermediate. For example, it can be synthesized from the condensation of cycloheptanone (B156872) with chloroacetic acid. nih.govmdpi.com This and related synthetic pathways, often starting with cycloheptanone, are employed to create precursors for complex heterocyclic systems like thieno ontosight.aicymitquimica.comdiazepines, which are being evaluated for their potential as anticancer agents. derpharmachemica.com

The most forward-looking application is in the realm of gene editing technologies. The successful use of a related cycloheptyl structure to create biodegradable ionizable lipids for the delivery of CRISPR/Cas9 systems represents a major advancement. nih.gov This research highlights a promising future direction where the unique properties of the cycloheptyl group can be harnessed to improve the delivery and efficacy of next-generation therapeutics. nih.gov

Future research is also likely to focus on a more detailed exploration of the pharmacokinetic properties—such as absorption, distribution, metabolism, and excretion—of compounds containing the cycloheptylideneacetic acid scaffold. ontosight.ai As the rational design of molecules with improved drug-like properties continues to be a priority in medicinal chemistry, the use of cycloalkyl linkers like that found in this compound is expected to be a key strategy. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1903-29-3 | cymitquimica.combldpharm.com |

| Molecular Formula | C9H14O2 | nih.gov |

| Molecular Weight | 154.21 g/mol | bldpharm.com |

| Appearance | White to off-white solid | - |

| SMILES | O=C(O)C=C1CCCCCC1 | bldpharm.com |

| InChI Key | FMRJOGXJPREKFL-UHFFFAOYSA-N | - |

Table 2: Research Applications and Synthesis of this compound

| Research Area | Application/Synthesis Method | Key Findings | Source |

|---|---|---|---|

| Organic Synthesis | Condensation Reaction | Synthesized from cycloheptanone and chloroacetic acid mediated by sodium hydride and diethylphosphite. | nih.govmdpi.com |

| Medicinal Chemistry | Precursor for Shikonin Derivatives | Used as a building block for novel shikonin derivatives to investigate their pharmacological effects. | nih.govmdpi.comresearchgate.net |

| Gene Therapy (Related Compound) | Precursor for Ionizable Lipids | 2-Cycloheptylacetic acid was used to synthesize lipids for LNP-mediated delivery of CRISPR/Cas9 ribonucleoproteins. | nih.gov |

| Kinetics | Reactivity Studies | The reaction rate with diazodiphenylmethane is slightly lower than that of cyclohexenyl and cyclopentenyl analogs. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-cycloheptylideneacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-9(11)7-8-5-3-1-2-4-6-8/h7H,1-6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRBFWWZPBJZJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(=CC(=O)O)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Elucidation of 2 Cycloheptylideneacetic Acid

Reaction Pathways and Transformation Studies

The chemical behavior of 2-cycloheptylideneacetic acid is characterized by the interplay between its two primary functional groups: the exocyclic carbon-carbon double bond and the carboxylic acid moiety. This unique structural arrangement allows for a diverse range of chemical transformations, each with specific mechanistic underpinnings.

The exocyclic double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. In an electrophilic addition reaction, the π bond is broken, leading to the formation of two new σ bonds. The reaction is initiated by an electrophile (E⁺) that bonds to one of the carbons of the double bond, forming a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu⁻).

The regioselectivity of this addition is generally governed by Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom that has the greater number of hydrogen atoms. In the case of this compound, the initial protonation would preferentially occur at the α-carbon (the carbon bearing the carboxylic group), as this would lead to a more stable tertiary carbocation on the cycloheptyl ring. The subsequent attack by a nucleophile on this carbocation yields the final product.

Common electrophilic addition reactions applicable to this system include:

Hydrohalogenation: Reaction with hydrogen halides (HX) like HBr or HCl would yield 2-(1-halocycloheptyl)acetic acid.

Hydration: Acid-catalyzed addition of water (H₂O) results in the formation of 2-(1-hydroxycycloheptyl)acetic acid.

Halogenation: The addition of halogens like Br₂ or Cl₂ would lead to the formation of 2-(1,2-dihalocycloheptyl)acetic acid derivatives, although the exact structure would depend on the reaction mechanism and conditions.

| Reagent (E-Nu) | Electrophile (E⁺) | Nucleophile (Nu⁻) | Predicted Major Product |

| HBr | H⁺ | Br⁻ | 2-(1-bromocycloheptyl)acetic acid |

| H₂O (H⁺ cat.) | H⁺ | H₂O | 2-(1-hydroxycycloheptyl)acetic acid |

| Br₂ | Br⁺ (transient) | Br⁻ | 2-(1,2-dibromocycloheptyl)acetic acid |

Table 1: Predicted Products of Electrophilic Addition to this compound

Direct reaction with nucleophiles is often difficult, so the carboxylic acid is typically activated first or the reaction is catalyzed.

Esterification: In the presence of an acid catalyst, this compound reacts with alcohols (R'OH) to form esters (e.g., methyl 2-cycloheptylideneacetate). This is a reversible equilibrium-driven process.

Amide Formation: Reaction with amines (R'NH₂) can produce amides. This reaction usually requires high temperatures or the use of coupling agents to facilitate the dehydration process.

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into the more reactive 2-cycloheptylideneacetyl chloride. This acid chloride is a versatile intermediate that readily reacts with a wide range of nucleophiles (alcohols, amines, etc.) to form esters and amides under milder conditions.

| Nucleophile | Product Class | Specific Example Product Name |

| Methanol (B129727) (CH₃OH) | Ester | Methyl 2-cycloheptylideneacetate |

| Ethylamine (CH₃CH₂NH₂) | Amide | N-ethyl-2-cycloheptylideneacetamide |

| Thionyl Chloride (SOCl₂) | Acid Chloride | 2-cycloheptylideneacetyl chloride |

Table 2: Products from Nucleophilic Acyl Substitution of this compound

As a carboxylic acid, this compound is a Brønsted-Lowry acid, capable of donating a proton from its hydroxyl group. In the presence of a base, it undergoes deprotonation to form a carboxylate salt and water.

The acidity of a carboxylic acid is quantified by its pKa value. While the specific pKa for this compound is not widely reported, it is expected to be similar to other α,β-unsaturated carboxylic acids and structurally related compounds like cycloheptylidene(phenyl)acetic acid, which has a pKa of approximately 4.5. This indicates it is a weak acid that will readily react with common bases. For example, reaction with a strong base like sodium hydroxide (B78521) (NaOH) results in the formation of sodium 2-cycloheptylideneacetate, a water-soluble salt.

This acid-base equilibrium is fundamental to its handling, purification, and many of its reactions. The formation of the carboxylate anion can influence the reactivity of the rest of the molecule, particularly the electronic properties of the adjacent double bond.

The this compound molecule possesses two sites that are susceptible to redox (reduction-oxidation) reactions: the exocyclic double bond and the carboxylic acid group.

Reduction: The carbon-carbon double bond can be readily reduced through catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂), the double bond is saturated to yield 2-cycloheptylacetic acid. The carboxylic acid group is generally resistant to reduction under these conditions and requires stronger reducing agents like lithium aluminum hydride (LiAlH₄) for conversion to the corresponding primary alcohol, 2-cycloheptyl-ethanol (this would also reduce the double bond if present).

Oxidation: The double bond is susceptible to oxidative cleavage by strong oxidizing agents like ozone (O₃) followed by a workup step, or hot, concentrated potassium permanganate (B83412) (KMnO₄). This cleavage reaction breaks the double bond and typically yields cycloheptanone (B156872) and a two-carbon fragment that would be further oxidized, depending on the conditions. The α,β-unsaturated nature of the system can also be exploited in other oxidation reactions.

| Reaction Type | Reagent(s) | Key Transformation | Product |

| Reduction | H₂, Pd/C | C=C bond saturation | 2-cycloheptylacetic acid |

| Oxidation | 1. O₃, 2. Zn/H₂O | C=C bond cleavage | Cycloheptanone |

Table 3: Representative Redox Reactions of this compound

Advanced Mechanistic Investigations

Beyond the common ionic intermediates like carbocations and tetrahedral alkoxides, more complex reaction pathways for this compound can involve radical species. Diradical intermediates, which contain two unpaired electrons, are often implicated in photochemical or high-temperature reactions.

While specific experimental studies on diradical formation from this compound are not extensively documented, mechanistic pathways can be postulated based on related systems. For example, photochemical excitation of the molecule could lead to the formation of such intermediates. One plausible mechanism involves an intramolecular electron transfer (IET) process. nih.gov Upon photochemical activation, particularly in its deprotonated carboxylate form, an electron could be transferred from the electron-rich carboxylate group to the π* orbital of the excited double bond. This would generate a diradical species with one radical center on the oxygen of the carboxyl group and the other on the cycloheptyl ring system. nih.gov

Such diradical intermediates are typically short-lived and highly reactive. Their subsequent reactions could include decarboxylation (loss of CO₂), hydrogen abstraction from the solvent, or intramolecular cyclization, leading to a variety of complex products not accessible through standard thermal ionic pathways. The study of these high-energy intermediates is crucial for understanding the photochemical degradation and potential synthetic utility of this compound under UV irradiation.

Transition State Analysis and Energy Profiles

Transition state analysis is a computational method used to map the energy landscape of a chemical reaction, identifying the highest energy point (the transition state) on the lowest energy path between reactants and products. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate.

For a reaction involving this compound, such as its isomerization or participation in an addition reaction, density functional theory (DFT) calculations could be employed to model the energy profile. The profile would illustrate the energy changes as the reactants approach each other, pass through the transition state, and settle into the final product structure. Key parameters derived from such an analysis include activation energies and reaction Gibbs free energies, which indicate kinetic and thermodynamic favorability, respectively.

For instance, in a hypothetical acid-catalyzed hydration reaction, computational models would predict the structure of the transition state and its associated energy. A multi-step reaction would involve several transition states and intermediates, each represented as peaks and valleys on the energy profile.

Table 1: Hypothetical Calculated Energy Parameters for a Reaction of this compound This table is illustrative and based on general principles of computational chemistry, not on specific experimental data for this compound.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants | 0 | Starting materials: this compound + Reagent |

| 2 | Transition State 1 (TS1) | +25 | Energy barrier for the initial bond formation |

| 3 | Intermediate | -5 | A short-lived intermediate species |

| 4 | Transition State 2 (TS2) | +15 | Energy barrier for rearrangement/second step |

| 5 | Products | -20 | Final, thermodynamically stable products |

Influence of Solvent and Catalyst on Reaction Kinetics and Selectivity

The kinetics and selectivity of reactions involving this compound are expected to be significantly influenced by the choice of solvent and the presence of catalysts.

Solvent Effects: Solvents can alter reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.

Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the carboxylic acid group of this compound. In reactions where a charged intermediate or transition state is formed, these solvents can offer significant stabilization, thereby increasing the reaction rate.

Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents can stabilize polar transition states but are less effective at solvating anions compared to protic solvents. Their effect would be reaction-dependent.

Nonpolar Solvents (e.g., hexane, toluene): These solvents are less likely to interact strongly with the polar carboxylic acid group and would generally slow down reactions that proceed through polar or charged intermediates.

Catalyst Effects: Catalysts provide an alternative reaction pathway with a lower activation energy.

Acid Catalysis: A Brønsted or Lewis acid could protonate the carbonyl oxygen of the carboxylic acid group, making the double bond more electron-deficient and thus more susceptible to nucleophilic attack. This would accelerate addition reactions.

Base Catalysis: A base could deprotonate the carboxylic acid, forming a carboxylate. This would increase the electron density of the π-system, potentially altering its reactivity in certain cycloadditions.

The choice of catalyst can also dictate selectivity, favoring the formation of one stereoisomer or constitutional isomer over another by selectively stabilizing a specific transition state.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting the reactivity and selectivity of pericyclic reactions by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netwikipedia.org

For this compound, the key frontier orbitals are associated with the carbon-carbon double bond (the π and π* orbitals).

HOMO: The highest occupied molecular orbital will be the π orbital of the double bond. Its energy and the spatial distribution of its lobes determine the molecule's nucleophilicity.

LUMO: The lowest unoccupied molecular orbital will be the corresponding π* antibonding orbital. Its energy and shape dictate the molecule's electrophilicity.

The presence of the electron-withdrawing carboxylic acid group lowers the energy of both the HOMO and the LUMO relative to an unsubstituted alkene. This makes this compound a more electrophilic and less nucleophilic alkene. In a cycloaddition reaction, the energetically most favorable interaction will be between the HOMO of one reactant and the LUMO of the other. wikipedia.org For reactions of this compound with an electron-rich reactant, the dominant interaction would be between the HOMO of the reaction partner and the LUMO of the acid.

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are powerful tools for forming cyclic structures. This compound, with its activated double bond, is a potential substrate for several types of cycloadditions.

Exploration of [2+2] Cycloadditions

The [2+2] cycloaddition is a reaction that forms a four-membered cyclobutane (B1203170) ring from two alkene components. According to the Woodward-Hoffmann rules, thermal [2+2] cycloadditions are symmetry-forbidden and thus energetically unfavorable for simple alkenes. However, these reactions can often be initiated photochemically. youtube.comlibretexts.org

Upon absorption of UV light, an electron in the HOMO of this compound can be promoted to the LUMO. This excited state has different orbital symmetry, allowing it to undergo a symmetry-allowed [π2s + π2s] cycloaddition with a ground-state alkene to form a spirocyclic cyclobutane derivative. youtube.com Transition metals can also be used to catalyze [2+2] cycloadditions under thermal conditions by providing an alternative mechanistic pathway. eurekaselect.com

Diels-Alder Type Reactions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orglibretexts.org In this reaction, this compound would act as the 2π-electron component, known as the dienophile. The electron-withdrawing nature of the adjacent carboxylic acid group activates the double bond, making it a more reactive dienophile. libretexts.org

It would react readily with a conjugated diene (the 4π-electron component), such as 1,3-butadiene (B125203) or cyclopentadiene, to form a cyclohexene (B86901) ring fused in a spirocyclic fashion to the cycloheptane (B1346806) ring. The reaction is typically concerted and stereospecific. wikipedia.orglibretexts.org The regioselectivity and stereoselectivity (endo/exo) of the reaction would be governed by FMO interactions and steric considerations arising from the bulky cycloheptyl group. Quantum mechanical calculations have been used to study the reactivities of different dienes, such as cyclohexadiene and cycloheptadiene, noting that ring strain and the ability to achieve the necessary transition state geometry are crucial factors. nih.gov

Table 2: Potential Dienes for Diels-Alder Reaction with this compound This table is illustrative and lists common dienes suitable for this type of reaction.

| Diene | Structure | Expected Product Type |

| 1,3-Butadiene | CH₂=CH-CH=CH₂ | Spiro[6.5]dodec-9-ene derivative |

| Cyclopentadiene | C₅H₆ (cyclic) | Polycyclic spiro adduct with a norbornene-like moiety |

| Isoprene | CH₂=C(CH₃)-CH=CH₂ | Spiro[6.5]dodec-9-ene derivative with a methyl substituent |

| Danishefsky's Diene | (CH₃)₃SiO(CH₂)=CH-CH=C(OCH₃) | Functionalized spirocyclic adduct, precursor to cyclohexenones |

Transition-Metal-Catalyzed Cycloadditions

Transition metals like cobalt, nickel, rhodium, and palladium can catalyze a variety of cycloaddition reactions that are difficult or impossible under thermal conditions. researchgate.neteurekaselect.com These reactions proceed through organometallic intermediates, opening up mechanistic pathways distinct from pericyclic rules.

For this compound, a transition-metal catalyst could enable several transformations:

[2+2+2] Cycloaddition: In the presence of a suitable catalyst (e.g., a cobalt complex), this compound could react with two molecules of an alkyne to form a complex polycyclic structure containing a benzene (B151609) ring fused in a spiro arrangement. rsc.org

Catalyzed [4+2] Cycloaddition: Transition metals can also catalyze Diels-Alder type reactions, sometimes with altered selectivity or under milder conditions compared to the thermal process. researchgate.net

Other Cycloadditions: A wide range of other cycloadditions, such as [4+3] or [5+2], could potentially be accessed with the appropriate combination of a transition-metal catalyst and a reaction partner, leading to the formation of seven- or eight-membered rings.

These catalyzed reactions are invaluable for rapidly building molecular complexity from simple starting materials. researchgate.net

Synthesis and Characterization of 2 Cycloheptylideneacetic Acid Derivatives

Esterification Reactions and Ester Derivatives

Esterification of 2-cycloheptylideneacetic acid is a fundamental transformation that converts the carboxylic acid into a variety of ester derivatives. This reaction is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction is reversible, and to drive it towards the product side, an excess of the alcohol is often used, or water is removed as it is formed.

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water and deprotonates to yield the ester and regenerate the acid catalyst.

For sterically hindered alcohols or acid-sensitive substrates, alternative methods like the Steglich esterification can be employed. This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, acting as an acyl transfer catalyst, then reacts with this intermediate to form a reactive amide that is readily attacked by the alcohol to form the ester.

A variety of ester derivatives can be synthesized, depending on the alcohol used. For example, reaction with simple primary alcohols like methanol (B129727) or ethanol (B145695) yields methyl 2-cycloheptylideneacetate and ethyl 2-cycloheptylideneacetate, respectively. The use of more complex alcohols can introduce additional functional groups into the molecule.

Table 1: Examples of Esterification Reactions This table is generated based on established chemical principles of esterification reactions.

| Carboxylic Acid | Alcohol | Key Reagents/Catalyst | Product |

|---|---|---|---|

| This compound | Methanol | H₂SO₄ (catalytic) | Methyl 2-cycloheptylideneacetate |

| This compound | Ethanol | H₂SO₄ (catalytic) | Ethyl 2-cycloheptylideneacetate |

| This compound | tert-Butanol | DCC, DMAP | tert-Butyl 2-cycloheptylideneacetate |

| This compound | Benzyl alcohol | H₂SO₄ (catalytic) | Benzyl 2-cycloheptylideneacetate |

Halogenation and Hydrohalogenation Products

The exocyclic double bond in this compound is susceptible to electrophilic addition reactions with halogens (halogenation) and hydrogen halides (hydrohalogenation).

Halogenation involves the addition of elemental halogens such as chlorine (Cl₂) or bromine (Br₂) across the double bond. The reaction proceeds through a cyclic halonium ion intermediate. The nucleophilic halide ion then attacks one of the carbon atoms of the intermediate from the side opposite the halonium ion, resulting in an anti-addition product. For example, the reaction with bromine would yield 2-(1,2-dibromocycloheptyl)acetic acid. The disappearance of the characteristic color of bromine serves as a visual indicator of the reaction's progress.

Hydrohalogenation involves the addition of hydrogen halides like hydrogen chloride (HCl) or hydrogen bromide (HBr). This reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. However, for the exocyclic double bond in this compound, one carbon is part of the ring and the other is external. The reaction would lead to the formation of a tertiary carbocation intermediate on the cycloheptyl ring, which is then attacked by the halide ion. This would result in the formation of 2-(1-halocycloheptyl)acetic acid.

Table 2: Halogenation and Hydrohalogenation Products This table is generated based on established principles of electrophilic addition reactions.

| Starting Material | Reagent | Reaction Type | Major Product |

|---|---|---|---|

| This compound | Br₂ | Halogenation | 2-(1,2-Dibromocycloheptyl)acetic acid |

| This compound | Cl₂ | Halogenation | 2-(1,2-Dichlorocycloheptyl)acetic acid |

| This compound | HBr | Hydrohalogenation | 2-(1-Bromocycloheptyl)acetic acid |

| This compound | HCl | Hydrohalogenation | 2-(1-Chlorocycloheptyl)acetic acid |

Amide and Anhydride Derivatives

The carboxylic acid functionality of this compound can be readily converted into amides and anhydrides.

Amide derivatives are synthesized by reacting the carboxylic acid with a primary or secondary amine. This reaction often requires the use of a coupling agent to activate the carboxylic acid, as direct reaction is typically inefficient. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (DMAP). The process involves the formation of a reactive intermediate (such as an O-acylisourea or an active ester) which is then susceptible to nucleophilic attack by the amine to form the stable amide bond. A wide variety of amides can be prepared by choosing different amines, such as aniline, morpholine, or piperidine.

Anhydride derivatives can be formed from this compound, typically through reaction with a dehydrating agent like phosphorus pentoxide (P₂O₅) or by reacting the corresponding carboxylate salt with an acyl chloride. Symmetrical anhydrides are formed by the dehydration of two equivalents of the carboxylic acid. Mixed anhydrides can also be synthesized.

Table 3: Amide and Anhydride Synthesis This table is generated based on established principles of carboxylic acid derivatization.

| Starting Material | Reagent(s) | Derivative Type | Product Example |

|---|---|---|---|

| This compound | Aniline, EDC, HOBt | Amide | N-Phenyl-2-cycloheptylideneacetamide |

| This compound | Morpholine, DCC | Amide | 1-(2-Cycloheptylideneacetyl)morpholine |

| This compound | Acetic Anhydride, Heat | Mixed Anhydride | Acetic 2-cycloheptylideneacetic anhydride |

| This compound | Thionyl Chloride (SOCl₂) then this compound sodium salt | Symmetrical Anhydride | 2-Cycloheptylideneacetic anhydride |

Reduction and Oxidation Products

Both the carboxylic acid group and the double bond of this compound can undergo reduction and oxidation reactions.

Reduction: The carboxylic acid group can be reduced to a primary alcohol, 2-cycloheptylideneethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). The alkene group is generally unreactive to LiAlH₄. Alternatively, catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Pd, Pt, or Ni) can be used to reduce the carbon-carbon double bond, yielding 2-cycloheptylacetic acid. Under more vigorous hydrogenation conditions (higher pressure and temperature), it is possible to reduce both the double bond and the carboxylic acid group.

Oxidation: The double bond is the primary site for oxidation. Oxidative cleavage of the double bond can be achieved using ozonolysis (O₃) followed by a workup step. A reductive workup (e.g., with zinc or dimethyl sulfide) yields cycloheptanone (B156872) and glyoxylic acid. An oxidative workup (e.g., with hydrogen peroxide) would also yield cycloheptanone, but would oxidize the other fragment to carbon dioxide and water. The oxidation of cyclic ketones, such as cycloheptanone, with oxidizing agents like nitric acid can lead to the formation of dicarboxylic acids through ring-opening. For example, oxidation of cycloheptanone can produce pimelic acid.

Table 4: Reduction and Oxidation Products This table is generated based on established principles of reduction and oxidation reactions.

| Starting Material | Reagent(s) | Reaction Type | Major Product |

|---|---|---|---|

| This compound | LiAlH₄, then H₂O | Reduction (Carboxylic Acid) | 2-Cycloheptylideneethanol |

| This compound | H₂, Pd/C | Reduction (Alkene) | 2-Cycloheptylacetic acid |

| This compound | 1. O₃; 2. Zn/H₂O | Oxidation (Ozonolysis) | Cycloheptanone and Glyoxylic acid |

Functionalization of the Cycloheptylidene Ring System

Beyond reactions at the double bond and carboxylic acid, the cycloheptylidene ring itself can be functionalized. One common approach is allylic halogenation, which introduces a halogen atom at the carbon adjacent to the double bond. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide) are typically used for this purpose. This would introduce a bromine atom at the C2 or C7 position of the cycloheptane (B1346806) ring, creating a valuable intermediate for further nucleophilic substitution reactions.

Another potential transformation is ring expansion or contraction, although these are more complex processes. For instance, certain reactions involving carbenes or radical intermediates can lead to skeletal rearrangements of cyclic systems.

Advanced Characterization of Derivatives

The unambiguous identification and structural elucidation of synthesized this compound derivatives rely on a combination of modern spectroscopic and analytical techniques. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry (MS).

Stereochemical Analysis of Derivatives

The stereochemistry of the derivatives is a critical aspect of their characterization. The this compound itself can exist as (E) and (Z) isomers due to the exocyclic double bond, although one isomer is typically more stable. Reactions that create new chiral centers, such as the addition reactions to the double bond, can result in diastereomers.

NMR Spectroscopy: Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), are invaluable for determining stereochemistry. NOE experiments can establish the spatial proximity of protons, which helps in assigning the relative configuration of substituents on the ring and the geometry of the double bond.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure, including the absolute and relative stereochemistry of all chiral centers.

Chiral Chromatography: When enantiomeric mixtures are produced, chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to separate the enantiomers and determine their relative proportions (enantiomeric excess).

Spectroscopic Signatures of Modified Structures

Variations in the structure of this compound, whether through substitution on the cycloheptyl ring or modification of the carboxylic acid moiety, lead to predictable and interpretable changes in their spectroscopic signatures.

¹H-NMR Spectroscopy: The proton NMR spectrum of the parent this compound is characterized by several key signals. The vinylic proton (=CH) typically appears as a singlet in the downfield region. The allylic protons on the cycloheptyl ring, adjacent to the double bond, resonate at a characteristic chemical shift, while the remaining methylene (B1212753) protons of the seven-membered ring produce a series of complex multiplets further upfield. The acidic proton of the carboxyl group is often observed as a broad singlet, the chemical shift of which can be concentration-dependent.

Derivatization of the carboxylic acid, for instance, through esterification, results in the disappearance of the broad carboxylic acid proton signal and the appearance of new signals corresponding to the alcohol moiety. For example, an ethyl ester derivative would exhibit a quartet and a triplet characteristic of the ethyl group.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton. Key resonances for this compound include the deshielded signal for the carboxylic carbon, the two sp² hybridized carbons of the exocyclic double bond, and a series of signals for the sp³ hybridized carbons of the cycloheptyl ring. The chemical shifts of the ring carbons are influenced by their proximity to the double bond and any substituents present.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. The spectrum of this compound is dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the region of 3300-2500 cm⁻¹. A sharp and intense peak corresponding to the C=O (carbonyl) stretch is also prominent, usually appearing around 1700 cm⁻¹. The C=C stretching vibration of the exocyclic double bond is generally observed in the 1650-1630 cm⁻¹ region. Upon esterification, the broad O-H band disappears, and the C=O stretching frequency may shift slightly depending on the nature of the ester group.

The following tables summarize the characteristic spectroscopic data for this compound, providing a baseline for the analysis of its modified derivatives.

Interactive Table 1: ¹H-NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH | Data not available | Data not available | Data not available |

| Allylic CH₂ | Data not available | Data not available | Data not available |

| Ring CH₂ | Data not available | Data not available | Data not available |

| COOH | Data not available | Data not available | Data not available |

Interactive Table 2: ¹³C-NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | Data not available |

| =C(quat) | Data not available |

| =CH | Data not available |

| Allylic CH₂ | Data not available |

| Ring CH₂ | Data not available |

Interactive Table 3: IR Spectroscopic Data for this compound

| Functional Group | Absorption Frequency (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Data not available | Broad, Strong |

| C=O (Carbonyl) | Data not available | Strong |

| C=C (Alkene) | Data not available | Medium |

| C-H (sp³) | Data not available | Medium-Strong |

Polymerization Studies of 2 Cycloheptylideneacetic Acid

Monomer Behavior in Polymerization Processes

The polymerization potential of 2-cycloheptylideneacetic acid is primarily governed by its exocyclic double bond. As with other vinyl monomers, this double bond can undergo addition reactions to form long polymer chains. libretexts.org The specific mechanism of polymerization is highly dependent on the initiator used and the reaction conditions, which determine whether the active propagating species is a radical, a cation, or an anion.

Free radical polymerization is the most common and versatile method for polymerizing vinyl monomers. libretexts.org This process proceeds via a chain reaction mechanism involving three key steps: initiation, propagation, and termination. fujifilm.com

Initiation: The process begins with the generation of free radicals from an initiator molecule, typically an azo compound or a peroxide, through thermal decomposition. fujifilm.com This highly reactive radical then adds across the double bond of a this compound monomer, creating a new, monomer-centered radical.

Propagation: The newly formed radical attacks another monomer molecule, extending the polymer chain and regenerating the radical at the growing chain end. This step repeats, rapidly increasing the molecular weight of the polymer. youtube.com

Termination: The growth of a polymer chain is stopped when two propagating radicals combine (combination) or when one radical transfers a hydrogen atom to another (disproportionation), resulting in two stable polymer chains. libretexts.orgcutm.ac.in

Given that acrylic acid and its derivatives are readily polymerized using free radical methods, it is highly probable that this compound can also undergo this type of polymerization. pcc.eu The large cycloheptyl group may introduce steric hindrance, potentially affecting the rate of propagation compared to smaller acrylic monomers.

| Initiator Type | Example Initiators | Typical Activation Method |

| Azo Compounds | Azobisisobutyronitrile (AIBN) | Thermal Decomposition |

| Peroxides | Benzoyl Peroxide (BPO) | Thermal Decomposition |

| Redox Systems | Potassium persulfate / Ferrous ions | Redox Reaction |

This table presents potential initiators for the free radical polymerization of this compound based on common systems for vinyl monomers.

Cationic polymerization is initiated by an acid (either a Brønsted or Lewis acid) and proceeds through a carbocationic propagating species. libretexts.orgyoutube.com For a monomer to be suitable for cationic polymerization, it must be capable of forming a relatively stable carbocation upon initiation. youtube.com

In the case of this compound, two opposing electronic effects come into play. The cycloheptylidene group, being an alkyl group, is electron-donating and would help stabilize an adjacent carbocation. However, the carboxylic acid group is strongly electron-withdrawing, which would significantly destabilize a carbocation on the adjacent carbon atom. This destabilizing effect generally makes α,β-unsaturated carboxylic acids and their derivatives poor candidates for cationic polymerization. Therefore, it is unlikely that this compound would polymerize efficiently via a cationic pathway.

Anionic polymerization involves a propagating carbanion and is most effective for monomers that possess electron-withdrawing groups capable of stabilizing the negative charge. libretexts.org The carboxylic acid group in this compound is a potent electron-withdrawing group, making the double bond electron-deficient and thus susceptible to attack by a strong nucleophilic initiator, such as an organolithium compound. libretexts.org This suggests that anionic polymerization is a chemically plausible route.

The mechanism would involve:

Initiation: A nucleophilic initiator adds to the β-carbon of the double bond, forming a carbanion that is stabilized by the adjacent carboxylate group.

Propagation: The carbanion at the end of the growing chain attacks new monomer molecules, extending the polymer.

A significant challenge in the anionic polymerization of monomers with acidic protons, such as carboxylic acids, is that the initiator can be quenched by an acid-base reaction. To overcome this, the carboxylic acid group would likely need to be protected (e.g., as an ester) before polymerization and then deprotected after the polymer is formed.

If termination and chain-transfer reactions are eliminated, anionic polymerization can proceed in a "living" manner. Living polymerizations allow for precise control over molecular weight, a narrow molecular weight distribution, and the synthesis of complex architectures like block copolymers. fujifilm.com

Copolymerization with Other Monomers

Copolymerization involves the polymerization of two or more different types of monomers. This technique is widely used to create polymers with properties tailored between those of the respective homopolymers. This compound could potentially be copolymerized with various other vinyl monomers, such as styrene, acrylates, or methacrylates, to modify the properties of the final material.

During copolymerization, this compound units would be incorporated directly into the main carbon-carbon backbone of the polymer chain. The distribution of these units along the chain—whether random, alternating, or in blocks—is determined by the relative reactivities of the monomers involved. researchgate.net The incorporation of the cycloheptyl and carboxylic acid functionalities would be expected to alter the physical and chemical properties of the resulting copolymer, such as its glass transition temperature, solubility, and hydrophilicity.

The kinetics of copolymerization are described by the concept of monomer reactivity ratios, denoted as r₁ and r₂. researchgate.net These ratios compare the rate constant of a propagating chain ending in one monomer adding to another molecule of the same monomer versus adding to the other comonomer.

r₁ = k₁₁ / k₁₂

r₂ = k₂₂ / k₂₁

Where k₁₁ is the rate constant for the addition of monomer 1 to a chain ending in monomer 1, and k₁₂ is the rate constant for the addition of monomer 2 to a chain ending in monomer 1, and so on.

The values of these ratios dictate the composition and structure of the resulting copolymer:

If r₁r₂ ≈ 1 , a random copolymer is formed. researchgate.net

If r₁ and r₂ are both less than 1 , there is a tendency toward alternation, and an azeotropic point may exist where the copolymer composition equals the feed composition. researchgate.net

If r₁ and r₂ are both close to 0 , a highly alternating copolymer is formed. copoldb.jp

If r₁ > 1 and r₂ < 1 , the copolymer will be enriched in monomer 1. researchgate.net

While experimental reactivity ratios for this compound are not available, a hypothetical table illustrates how it might behave with a standard monomer like Styrene (M₂).

| Scenario | Hypothetical r₁ (this compound) | Hypothetical r₂ (Styrene) | Resulting Copolymer Structure | Kinetic Influence |

| 1 | 0.8 | 1.2 | Random, slightly enriched in Styrene | Both monomers add readily to both types of growing chains. |

| 2 | 0.1 | 0.2 | Tendency toward alternation | Each growing chain prefers to add the other monomer. |

| 3 | 1.5 | 0.5 | Blocky, enriched in M₁ | M₁ radicals prefer adding M₁, while M₂ radicals also prefer adding M₁. |

| 4 | 0.05 | 5.0 | Essentially a homopolymer of Styrene with minimal M₁ incorporation | The M₂ radical strongly prefers adding M₂, making M₁ incorporation difficult. |

This table is for illustrative purposes only and shows hypothetical reactivity ratios to explain potential kinetic influences in the copolymerization of this compound (M₁) and Styrene (M₂).

Structure-Property Relationships in this compound-Derived Polymers

Due to the lack of experimental studies, the relationship between the structure of a hypothetical poly(this compound) and its physical or chemical properties has not been established. Structure-property relationships are fundamental to understanding and predicting the behavior of polymeric materials, and such analysis for this particular polymer is contingent on its successful synthesis and characterization.

Influence of Monomer Structure on Polymer Microstructure

The specific influence of the this compound monomer on the microstructure of a resulting polymer is currently unknown. The bulky cycloheptylidene group and the polar carboxylic acid function would be expected to significantly impact chain packing, stereochemistry, and morphology. However, without empirical data from techniques such as NMR spectroscopy, X-ray diffraction, or microscopy, any discussion on the polymer's tacticity, crystallinity, and phase behavior would be purely speculative.

Development of Functional Polymers from this compound

The development of functional polymers derived from this compound has not been reported in the scientific literature. The carboxylic acid group presents a potential site for post-polymerization modification, which could lead to materials with tailored properties for specific applications. However, the synthesis of the base polymer is a prerequisite for any such functionalization studies. As of the current date, no research has been published detailing these endeavors.

Computational Chemistry and Theoretical Modeling of 2 Cycloheptylideneacetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its energetic and electronic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and predicting various molecular properties. A DFT study of 2-cycloheptylideneacetic acid would typically involve the selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to perform geometry optimization.

The primary goal of such a study would be to determine the most stable three-dimensional arrangement of atoms in the molecule. This would include the calculation of key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the geometry of the cycloheptylidene ring and the orientation of the acetic acid moiety.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G*)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=C | 1.34 Å |

| C-C (ring) | 1.53 - 1.55 Å | |

| C-C (acetic) | 1.51 Å | |

| C=O | 1.21 Å | |

| C-O | 1.35 Å | |

| O-H | 0.97 Å | |

| Bond Angle | C-C=C | 123° |

| C-C-C (ring) | 114 - 118° | |

| C=C-C(O)OH | 121° | |

| O=C-O | 124° | |

| Dihedral Angle | H-O-C=O | 180° |

Note: The data in this table is illustrative and represents typical values for similar functional groups. Actual calculated values would be specific to the molecule's unique electronic structure.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy for calculating electronic properties by solving the Schrödinger equation without empirical parameters. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations, making them computationally less expensive.

For this compound, these methods would be employed to calculate fundamental electronic properties. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and its ability to participate in electronic transitions. Other calculated properties would include the dipole moment, which influences solubility and intermolecular interactions, and the molecular electrostatic potential (MEP), which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.

The seven-membered cycloheptylidene ring is known for its conformational flexibility. A thorough conformational analysis is essential to identify the various low-energy structures the molecule can adopt. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer.

The results of a conformational analysis are often visualized using a potential energy surface (PES). The PES maps the potential energy of the molecule as a function of one or more geometric parameters, such as dihedral angles. The minima on the PES correspond to stable conformers, while the saddle points represent transition states between them. For the cycloheptylidene ring, the primary conformations of interest are the chair, twist-chair, boat, and twist-boat forms. The presence of the bulky acetic acid group would influence the relative energies of these conformers.

Table 2: Illustrative Relative Energies of Cycloheptylidene Ring Conformations in this compound

| Conformation | Relative Energy (kcal/mol) |

| Twist-Chair | 0.00 |

| Chair | 1.4 |

| Twist-Boat | 2.3 |

| Boat | 2.7 |

Note: This data is hypothetical and intended to illustrate the expected relative stability of cycloheptane (B1346806) ring conformations. The actual energy differences would need to be determined by specific calculations for this compound.

Molecular Dynamics Simulations

While quantum chemical calculations can identify stable conformers, MD simulations can explore the dynamic transitions between these conformations over time. An MD simulation of this compound, either in a vacuum or in a solvent, would allow for the observation of the cycloheptylidene ring's flexibility.

The simulation would track the trajectories of all atoms in the molecule, providing a movie-like representation of its motion. Analysis of these trajectories would reveal the frequency of transitions between different ring conformations and the timescales over which these changes occur. This information is crucial for understanding how the molecule's shape fluctuates under different conditions.

The carboxylic acid group in this compound is capable of forming strong hydrogen bonds. In condensed phases, this can lead to the formation of dimers or larger aggregates. MD simulations are an excellent tool for studying these intermolecular interactions.

By simulating a system containing multiple molecules of this compound, it is possible to observe their aggregation behavior. The simulations can predict the preferred orientation of the molecules within an aggregate and the strength of the intermolecular forces holding them together. For carboxylic acids, the formation of cyclic dimers through hydrogen bonding is a common motif that would be investigated. The simulations could also explore the influence of different solvents on the aggregation process.

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools to predict the reactivity of molecules and elucidate potential reaction pathways without the need for experimental studies. For this compound, theoretical modeling can offer significant insights into its chemical behavior, guiding synthetic efforts and the design of new reactions.

Transition State Localization and Energetics

The study of a chemical reaction's mechanism fundamentally involves the identification of transition states (TS), which are the highest energy points along the reaction coordinate. Locating these transient structures and calculating their energies are crucial for understanding reaction kinetics and predicting reaction outcomes.

For a molecule like this compound, computational methods such as Density Functional Theory (DFT) can be employed to map out the potential energy surface (PES) for various conceivable reactions, such as electrophilic additions to the double bond or reactions involving the carboxylic acid group. The process typically involves proposing a reaction pathway and then using algorithms to locate the saddle point on the PES corresponding to the transition state.

Once a transition state is located, its structure provides valuable information about the geometry of the molecules as they transform from reactants to products. Furthermore, the energy difference between the reactants and the transition state, known as the activation energy (ΔEa), can be calculated. This value is directly related to the reaction rate; a lower activation energy implies a faster reaction. For instance, the theoretical investigation of different reaction pathways can help determine the most favorable route for a given transformation.

Table 1: Hypothetical Calculated Activation Energies for Reactions of this compound

| Reaction Type | Reagent | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| Electrophilic Addition | HBr | B3LYP | 6-31G(d,p) | 15.2 |

| Epoxidation | m-CPBA | M06-2X | 6-311+G(d,p) | 12.8 |

| Esterification | Methanol (B129727) (acid-catalyzed) | ωB97X-D | def2-TZVP | 20.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Solvent Effects on Reaction Mechanisms

Reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational models can account for solvent effects through either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good approximation of how a solvent's polarity might stabilize or destabilize reactants, products, and transition states. For example, a polar solvent would be expected to stabilize a polar transition state more than a nonpolar one, thereby accelerating the reaction.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. While computationally more demanding, this approach can capture specific interactions such as hydrogen bonding between the solvent and the reacting molecules, which can be critical in understanding the reaction mechanism in protic solvents. For the esterification of this compound, for instance, explicit modeling of methanol molecules could reveal their direct participation in the proton transfer steps of the reaction.

Table 2: Hypothetical Calculated Rate Constant Ratios in Different Solvents for the Epoxidation of this compound

| Solvent | Dielectric Constant | Computational Model | k_solvent / k_gas_phase |

| Hexane | 1.88 | PCM/M06-2X/6-311+G(d,p) | 0.8 |

| Dichloromethane | 8.93 | PCM/M06-2X/6-311+G(d,p) | 2.5 |

| Acetonitrile | 37.5 | PCM/M06-2X/6-311+G(d,p) | 5.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Catalysis Design using Computational Approaches

Computational chemistry is an indispensable tool in the rational design of catalysts for specific chemical transformations. By modeling the interaction of a potential catalyst with the reactants and transition states, researchers can predict its efficacy and selectivity.

For reactions involving this compound, computational methods can be used to screen potential catalysts and optimize their structures. For example, in a hypothetical asymmetric hydrogenation of the double bond, different chiral phosphine (B1218219) ligands complexed to a rhodium catalyst could be modeled. By calculating the energies of the diastereomeric transition states leading to the two possible enantiomeric products, the enantioselectivity of each catalyst can be predicted. This in silico screening allows for the identification of promising catalyst candidates for experimental validation, significantly accelerating the catalyst development process.

Furthermore, computational studies can provide detailed insights into the mechanism of catalysis, revealing the precise role of the catalyst in lowering the activation energy. This understanding can then be used to further refine the catalyst design for improved performance.

Spectroscopic Parameter Prediction

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for the characterization and identification of molecules. For this compound, theoretical calculations of NMR chemical shifts and vibrational frequencies can aid in the interpretation of experimental spectra.

NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The chemical shift of a nucleus is highly sensitive to its local electronic environment. Computational methods, particularly DFT, can provide highly accurate predictions of NMR chemical shifts.

The standard approach involves optimizing the geometry of the molecule and then performing a NMR calculation using a method like Gauge-Independent Atomic Orbital (GIAO). The calculated absolute shieldings are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

These calculated chemical shifts can be used to assign peaks in an experimental spectrum, to distinguish between different possible isomers, or to study conformational effects on the NMR spectrum. For this compound, calculating the ¹H and ¹³C NMR chemical shifts would be crucial for confirming its synthesis and for stereochemical assignments.

Table 3: Hypothetical Calculated and Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C= | 140.1 | 139.8 |

| =CH-COOH | 128.5 | 128.2 |

| COOH | 175.3 | 175.0 |

| Cycloheptyl CH₂ (α) | 32.4 | 32.1 |

| Cycloheptyl CH₂ (β) | 28.9 | 28.6 |

| Cycloheptyl CH₂ (γ) | 30.1 | 29.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Vibrational Frequency Analysis (IR/Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups in a molecule. These techniques probe the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities in the IR and Raman spectra.

The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic positions. This "frequency" calculation yields a set of vibrational modes and their frequencies. The calculated frequencies are often systematically overestimated due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data.

Table 4: Hypothetical Calculated and Experimental Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3650 | 3504 | 3500 (broad) |

| C=O Stretch (Carboxylic Acid) | 1780 | 1709 | 1710 |

| C=C Stretch (Alkene) | 1680 | 1613 | 1615 |

Note: The data in this table is hypothetical and for illustrative purposes only. A typical scaling factor of 0.96 for B3LYP/6-31G(d) is assumed.

Electronic Excitation Energy Computations (UV-Vis)

The primary chromophore in this compound is the α,β-unsaturated carboxylic acid moiety. The electronic transitions in this system are expected to be dominated by π → π* and n → π* transitions. The π → π* transition, typically of high intensity, involves the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), both of which are expected to be localized along the C=C-C=O conjugated system. The n → π* transition, which is generally of lower intensity, involves the excitation of a non-bonding electron from one of the oxygen atoms of the carboxylic acid group to the π* antibonding orbital.

A typical computational approach to determine the electronic excitation energies would involve an initial geometry optimization of the this compound molecule using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-311++G(d,p). Following this, TD-DFT calculations would be performed on the optimized geometry to calculate the vertical excitation energies, oscillator strengths, and corresponding wavelengths of absorption.

The results of such a theoretical investigation would typically be presented in a format similar to the hypothetical data table below. This table would list the calculated maximum absorption wavelengths (λmax), the corresponding excitation energies in electron volts (eV), the oscillator strengths (f), and the major contributing orbital transitions for the most significant electronic transitions.

| Excited State | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | Data Not Available | Data Not Available | Data Not Available | HOMO -> LUMO |

| S2 | Data Not Available | Data Not Available | Data Not Available | HOMO-1 -> LUMO |

| S3 | Data Not Available | Data Not Available | Data Not Available | HOMO -> LUMO+1 |

The oscillator strength is a theoretical measure of the intensity of an electronic transition, with higher values corresponding to stronger absorptions. The major orbital contributions would identify the specific molecular orbitals involved in the transition, providing insight into the nature of the excitation. For this compound, the primary absorption band in the UV region would be anticipated to correspond to the π → π* transition of the conjugated system. The cycloheptyl ring, being a saturated alkyl group, is not expected to directly participate in the electronic transitions but can have a subtle influence on the energy levels of the molecular orbitals through steric and electronic effects, potentially causing shifts in the absorption maxima compared to simpler analogs.

Advanced Spectroscopic Characterization of 2 Cycloheptylideneacetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution ¹H NMR and ¹³C NMR for Structural Elucidation

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer a fundamental picture of the molecular structure of 2-cycloheptylideneacetic acid.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the vinyl proton (=CH), the protons on the cycloheptane (B1346806) ring, and the acidic proton of the carboxyl group (-COOH). The protons on the cycloheptyl ring adjacent to the double bond (allylic protons) would appear at a higher chemical shift compared to the other ring protons due to the deshielding effect of the π-system. The integration of these signals corresponds to the number of protons of each type, while the splitting patterns (multiplicity) reveal the number of neighboring protons.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals for this compound would include those for the carboxyl carbon (-COOH), the two sp²-hybridized carbons of the exocyclic double bond (>C=), and the sp³-hybridized carbons of the cycloheptane ring. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbon is typically observed far downfield.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, which are essential for its structural confirmation.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H |

| Vinylic (=CH) | 5.5 - 6.0 | Singlet or Triplet (fine) | 1H |

| Allylic (α to C=C) | 2.2 - 2.6 | Multiplet | 4H |

| Cycloheptyl (β to C=C) | 1.5 - 1.8 | Multiplet | 4H |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | 170 - 180 |

| Vinylic (-C =) | 145 - 155 |

| Vinylic (=C H) | 115 - 125 |

| Allylic (α to C=C) | 30 - 40 |

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Analysis

While 1D NMR provides essential information, two-dimensional (2D) NMR techniques are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei. youtube.comemerypharma.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In a COSY spectrum of this compound, cross-peaks would appear between the signals of adjacent protons within the cycloheptane ring, allowing for the mapping of the ring's proton network. A weak correlation might also be observed between the vinylic proton and the allylic protons on the ring. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments show correlations between protons and the carbon atoms they are directly attached to (one-bond ¹H-¹³C coupling). sdsu.edunih.gov This technique is invaluable for assigning each carbon signal in the ¹³C NMR spectrum to its corresponding proton signal in the ¹H NMR spectrum. For example, the signal for the vinylic proton would correlate with the signal for the vinylic carbon it is bonded to.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). youtube.com This is particularly powerful for connecting different parts of the molecule and identifying quaternary carbons (carbons with no attached protons). emerypharma.com For this compound, key HMBC correlations would include the correlation from the vinylic proton to the quaternary vinylic carbon and the allylic carbons, and from the allylic protons to the vinylic carbons. These correlations would firmly establish the connectivity around the exocyclic double bond.

Key Expected 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlating Nuclei | Type of Information |

|---|---|---|

| COSY | Allylic Protons ↔ Other Ring Protons | Establishes the proton sequence within the cycloheptyl ring. |

| HSQC/HMQC | Vinylic -H ↔ Vinylic -C | Assigns the carbon atom directly bonded to the vinylic proton. |

| Ring -H's ↔ Ring -C's | Assigns all protonated carbons of the cycloheptyl ring. | |

| HMBC | Vinylic -H ↔ Quaternary Vinylic C | Confirms the structure of the double bond. |

| Allylic -H's ↔ Vinylic C's | Connects the ring structure to the double bond. |

Dynamic NMR Studies for Conformational Exchange

The seven-membered cycloheptane ring is conformationally flexible and can exist in several low-energy conformations, such as the twist-chair and chair forms, which can interconvert. This process, known as conformational exchange, can be studied using dynamic NMR (DNMR) spectroscopy. mdpi.com

By recording NMR spectra at different temperatures, the rate of this exchange can be monitored. At high temperatures, the exchange is fast on the NMR timescale, and the signals for the ring protons appear as averaged, often broad, peaks. As the temperature is lowered, the rate of interconversion slows down. If the temperature is lowered sufficiently to the "coalescence temperature," the single averaged peak for a set of exchanging protons will broaden significantly. Below this temperature, in the slow-exchange regime, separate signals for the individual protons in each distinct conformation may be resolved. rsc.org Analyzing the line shapes of the signals across this temperature range allows for the calculation of the activation energy (ΔG‡) for the ring inversion process, providing valuable thermodynamic data about the molecule's flexibility. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a unique "molecular fingerprint." mdpi.comnih.gov

Characterization of Functional Groups and Molecular Fingerprints

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its specific functional groups.

Carboxylic Acid Group (-COOH): This group gives rise to two very prominent bands. A very broad O-H stretching band is expected in the IR spectrum between 2500 and 3300 cm⁻¹. A strong, sharp C=O (carbonyl) stretching band will appear around 1700-1725 cm⁻¹. nih.govresearchgate.net

Alkene Group (>C=C<): The carbon-carbon double bond stretch typically gives a weak to medium intensity band in the IR spectrum around 1640-1680 cm⁻¹. This vibration is often stronger and more easily observed in the Raman spectrum. The =C-H stretch appears above 3000 cm⁻¹.

Alkyl Group (-CH₂-): The C-H stretching vibrations of the cycloheptane ring will produce strong bands in the region of 2850-3000 cm⁻¹. C-H bending vibrations will appear in the 1440-1470 cm⁻¹ region.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) | Weak |

| C=O stretch | 1700 - 1725 (strong) | Medium | |

| Alkene | =C-H stretch | 3010 - 3095 (medium) | Medium |

| C=C stretch | 1640 - 1680 (medium) | Strong | |

| Alkyl | C-H stretch | 2850 - 2960 (strong) | Strong |

In Situ Spectroscopic Monitoring of Reactions

Vibrational spectroscopy is particularly well-suited for real-time, in-situ monitoring of chemical reactions. rsc.org By inserting an IR or Raman probe directly into a reaction vessel, the concentrations of reactants, intermediates, and products can be tracked over time without the need for sampling. researchgate.net

For example, the esterification of this compound with an alcohol could be monitored using in-situ IR spectroscopy. At the start of the reaction, the spectrum would be dominated by the characteristic broad O-H stretch and the ~1710 cm⁻¹ C=O stretch of the carboxylic acid. As the reaction proceeds, the intensity of these bands would decrease. Concurrently, new bands characteristic of the ester product would appear and grow in intensity: a new, sharper C=O stretch at a higher frequency (~1735 cm⁻¹) and new C-O stretching bands in the 1100-1300 cm⁻¹ region. By monitoring the changes in the peak intensities, one can determine the reaction kinetics and endpoint. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound, mass spectrometry provides crucial information for its characterization.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound from its exact mass. The theoretical exact mass of this compound (C₉H₁₄O₂) can be calculated by summing the exact masses of its constituent atoms.

Table 1: Isotopes and Their Exact Masses

| Atom | Isotope | Exact Mass (Da) |

|---|---|---|

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

The expected monoisotopic mass of this compound is 154.0994 Da . HRMS analysis of a pure sample would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Species | Calculated Exact Mass (m/z) |

|---|---|---|

| C₉H₁₄O₂ | [M+H]⁺ | 155.1067 |

| C₉H₁₄O₂ | [M+Na]⁺ | 177.0886 |

This high degree of accuracy allows for the confident assignment of the molecular formula, distinguishing it from other compounds with the same nominal mass.

Fragmentation Pattern Analysis for Structural Information

In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion often undergoes fragmentation. The analysis of these fragments provides valuable information about the compound's structure. For this compound, the fragmentation is expected to be influenced by the carboxylic acid group and the cycloheptylidene ring.

Key expected fragmentation pathways include:

Loss of a hydroxyl radical (•OH): This would result in a fragment ion at m/z [M-17]⁺.

Loss of a carboxyl group (•COOH): This would lead to a fragment at m/z [M-45]⁺. libretexts.org

Cleavage of the cycloheptyl ring: The seven-membered ring can undergo complex rearrangements and fragmentations, leading to a series of peaks corresponding to the loss of C₂H₄, C₃H₆, and other neutral fragments.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Corresponding Neutral Loss |

|---|---|---|

| 154 | [C₉H₁₄O₂]⁺• | (Molecular Ion) |

| 137 | [C₉H₁₃O]⁺ | •OH |

| 109 | [C₈H₁₃]⁺ | •COOH |

| 95 | [C₇H₁₁]⁺ | C₂H₃O₂ |

The relative intensities of these fragment ions can provide further insight into the stability of the ions and the corresponding neutral fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.

Electronic Transitions and Conjugation Analysis

The this compound molecule contains an α,β-unsaturated carboxylic acid moiety, which constitutes a chromophore that absorbs UV radiation. The key electronic transition responsible for the characteristic UV absorption is the π → π* transition of the conjugated system formed by the carbon-carbon double bond and the carbonyl group of the carboxylic acid.

Unsaturated carboxylic acids typically exhibit a strong absorption band in the region of 200-220 nm. researchgate.net The exact position of the absorption maximum (λmax) is influenced by the solvent and the specific geometry of the molecule. The extended conjugation in this compound is expected to result in an absorption maximum within this range.

Table 4: Expected UV-Vis Absorption Data for this compound